

Angiotensin (1-9) and its impact on cardiac hypertrophy

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An In-depth Technical Guide on Angiotensin (1-9) and its Impact on Cardiac Hypertrophy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a significant risk factor for the development of heart failure.[1] The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its overactivation is a key driver of pathological cardiac hypertrophy.[2] The classical RAS axis involves the conversion of angiotensinogen to angiotensin I (Ang I), which is then cleaved by angiotensin-converting enzyme (ACE) to form the potent vasoconstrictor and pro-hypertrophic peptide, angiotensin II (Ang II).[3] Ang II exerts its effects primarily through the angiotensin type 1 receptor (AT1R).[4][5]

In recent years, a counter-regulatory arm of the RAS has been identified, centered around angiotensin-converting enzyme 2 (ACE2).[6][7] ACE2 can metabolize Ang II to the vasodilator peptide Angiotensin-(1-7) [Ang-(1-7)], which acts through the Mas receptor to oppose the actions of Ang II.[2][6] Furthermore, ACE2 can cleave Ang I to form Angiotensin-(1-9) [Ang-(1-9)].[3][7] Emerging evidence highlights Ang-(1-9) as a biologically active peptide with significant cardioprotective effects, particularly in the context of cardiac hypertrophy.[8][9][10] This technical guide provides a comprehensive overview of the role of Ang-(1-9) in modulating cardiac hypertrophy, detailing its signaling pathways, summarizing key experimental findings, and providing detailed methodologies for preclinical research.



The ACE2/Angiotensin-(1-9)/AT2R Axis: A Counter-Regulatory Pathway

Ang-(1-9) is now recognized as a key component of the protective arm of the RAS.[9] It is primarily generated from Ang I by the enzymatic activity of ACE2.[3][7] Unlike Ang-(1-7), which primarily signals through the Mas receptor, Ang-(1-9) exerts its beneficial effects predominantly through the angiotensin type 2 receptor (AT2R).[3][9][11] Activation of the AT2R by Ang-(1-9) initiates signaling cascades that antagonize the pro-hypertrophic and pro-fibrotic effects mediated by the Ang II/AT1R axis.[12][13]

Signaling Pathways of Angiotensin-(1-9)

The anti-hypertrophic effects of Ang-(1-9) are mediated by a complex network of intracellular signaling pathways. Key mechanisms include:

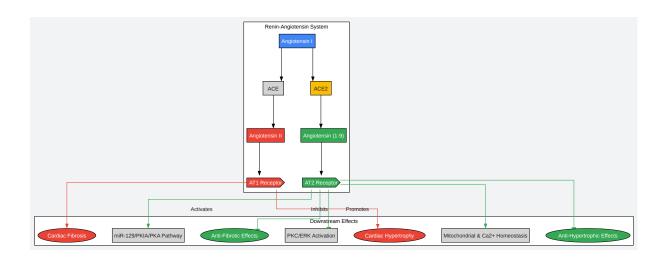
- Inhibition of Pro-Hypertrophic Kinases: Ang-(1-9) signaling through the AT2R has been shown to antagonize the activation of classical pro-hypertrophic signaling pathways, such as the protein kinase C (PKC) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, which are downstream of AT1R activation.[12]
- Modulation of Mitochondrial Dynamics: Recent studies have revealed that Ang-(1-9) can prevent cardiomyocyte hypertrophy by controlling mitochondrial dynamics. It promotes mitochondrial fusion by inducing the phosphorylation of dynamin-related protein 1 (DRP1).
 [14] This action helps to preserve mitochondrial function and prevent the activation of hypertrophy-associated signaling pathways.
- Regulation of Calcium Signaling: Ang-(1-9) has been shown to block intracellular calcium dysregulation in cardiomyocytes stimulated with hypertrophic agents like norepinephrine.[14]
 By stabilizing calcium handling, Ang-(1-9) prevents the activation of the calcineurin/NFAT signaling pathway, a critical mediator of pathological hypertrophy.[14][15]
- Upregulation of microRNAs: The anti-hypertrophic mechanism of Ang-(1-9) also involves the
 regulation of microRNAs. It has been demonstrated that Ang-(1-9) upregulates miR-129,
 which in turn decreases the levels of the protein kinase A (PKA) inhibitor (PKIA), leading to
 the activation of the PKA signaling pathway.[14]



Anti-fibrotic Effects: In addition to its anti-hypertrophic effects, Ang-(1-9) also exhibits potent
anti-fibrotic properties. It has been shown to reduce cardiac fibrosis by inhibiting the
expression of collagen I and fibroblast proliferation, effects that are also mediated through
the AT2R.[4][11]

Mandatory Visualizations





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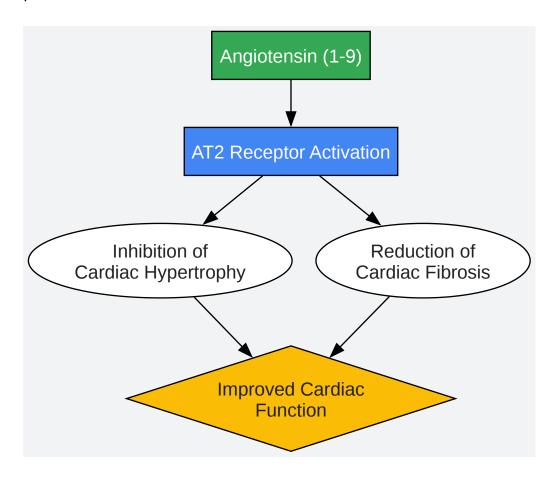
Caption: Signaling pathway of **Angiotensin (1-9)** in cardiac hypertrophy.





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Caption: Experimental workflow for in vivo studies.



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Caption: Logical relationship of Ang-(1-9)'s cardioprotective effects.



Experimental Evidence: Quantitative Data Summary

Numerous in vitro and in vivo studies have provided quantitative evidence for the anti-hypertrophic effects of Ang-(1-9). The following tables summarize key findings from the literature.

In Vitro Studies on Cardiomyocyte Hypertrophy				
Model	Hypertrophic Stimulus	Treatment	Parameter Measured	Result
H9c2 Cardiomyocytes	Angiotensin II (100 nM)	Angiotensin (1-9)	Cell Size (μm)	Ang II: 232.8 ± 9.9 vs. Ang II + Ang-(1-9): 195.9 (p < 0.05)[12]
H9c2 Cardiomyocytes	Vasopressin (1 μM)	Angiotensin (1-9)	Cell Size (μm)	Vasopressin vs. Vasopressin + Ang-(1-9): Significant reduction[12]
Neonatal Rat Cardiomyocytes	Norepinephrine (10 μM)	Angiotensin (1-9)	Cardiomyocyte Area	Norepinephrine vs. Norepinephrine + Ang-(1-9): Significant prevention of increase[8]
Neonatal Rat Cardiomyocytes	Insulin-like Growth Factor-1 (10 nM)	Angiotensin (1-9)	Cardiomyocyte Area	IGF-1 vs. IGF-1 + Ang-(1-9): Significant prevention of increase[8]



In Vivo Studies on Cardiac Hypertrophy and Function				
Model	Intervention	Treatment	Parameter Measured	Result
Rat Myocardial Infarction	Coronary Artery Ligation	Angiotensin (1-9) infusion	Cardiomyocyte Hypertrophy	MI vs. MI + Ang- (1-9): Prevention of hypertrophy[8]
Rat Myocardial Infarction	Coronary Artery Ligation	Enalapril or Candesartan	Plasma Ang-(1- 9) levels	Both drugs increased plasma Ang-(1-9) levels, which correlated negatively with LV hypertrophy markers[8]
Angiotensin II- induced Hypertension in Rats	Angiotensin II infusion	Angiotensin (1-9) infusion	Left Ventricular Hypertrophy	Ang II vs. Ang II + Ang-(1-9): Blunted the increase in LVH[11]
Renal Artery Clipping in Rats	2K1C Hypertension	Angiotensin (1-9) infusion	Cardiomyocyte Area and Perimeter	2K1C vs. 2K1C + Ang-(1-9): Blunted the increase[11]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)	-	Angiotensin (1-9) infusion	Cardiac Fibrosis	Reduced cardiac fibrosis by 50% (P<0.01)[4]
Angiotensin II- infused Mice	Angiotensin II infusion	Angiotensin (1-9) co-infusion	Cardiomyocyte Hypertrophy	Ang II vs. Ang II + Ang-(1-9): Inhibited Ang II-



induced hypertrophy[16]

Detailed Experimental Protocols Induction of Cardiac Hypertrophy in Mice: Transverse Aortic Constriction (TAC)

The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy in mice.[1][17]

Materials:

- Anesthesia (e.g., isoflurane)
- Rodent ventilator
- Surgical instruments
- Suture (e.g., 7-0 silk)
- Heating pad
- Stereomicroscope

Procedure:

- Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.[17]
- Perform endotracheal intubation and connect the mouse to a rodent ventilator.[17]
- Make a small incision at the suprasternal notch to expose the aortic arch.
- Carefully dissect the transverse aorta between the innominate and left common carotid arteries.
- Pass a 7-0 silk suture underneath the aorta.



- Tie the suture around the aorta and a 27-gauge needle to create a standardized constriction.
- Remove the needle, leaving the constricted aorta.
- Close the chest and skin incisions.
- Monitor the animal during recovery.
- Sham-operated animals undergo the same procedure without the aortic constriction.

Administration of Angiotensin (1-9)

In vivo studies typically involve the continuous administration of Ang-(1-9) using osmotic minipumps.

Materials:

- Angiotensin (1-9) peptide
- Sterile saline or other appropriate vehicle
- Osmotic minipumps (e.g., Alzet)

Procedure:

- Dissolve Ang-(1-9) in a sterile vehicle to the desired concentration.
- Fill the osmotic minipumps with the Ang-(1-9) solution or vehicle according to the manufacturer's instructions.
- Surgically implant the minipumps subcutaneously in the back of the mice.
- The pumps will deliver the peptide at a constant rate for a specified duration (e.g., 2-4 weeks).

Assessment of Cardiac Hypertrophy and Function

1. Echocardiography:



Echocardiography is a non-invasive technique used to assess cardiac structure and function in live animals.[18][19][20]

Protocol:

- Anesthetize the mouse lightly with isoflurane.
- Remove the chest hair using a depilatory cream.[21]
- Place the mouse on a heated platform in the supine or left lateral decubitus position.[22]
- Apply ultrasound gel to the chest.
- Use a high-frequency ultrasound probe to obtain parasternal long-axis and short-axis views of the heart.[18][20]
- Acquire M-mode images at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.[22]
- Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).
- 2. Histological Analysis:

Histological analysis is used to assess cardiomyocyte size and the extent of cardiac fibrosis.

Protocol for Fibrosis Assessment (Masson's Trichrome Staining):[23][24]

- Euthanize the animals and excise the hearts.
- Fix the hearts in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
- Cut 5 μm thick sections and mount them on slides.
- Deparaffinize and rehydrate the sections.



- Stain with Masson's trichrome stain according to the manufacturer's protocol. Collagen fibers will be stained blue, nuclei black, and muscle fibers red.
- Capture images using a light microscope and quantify the fibrotic area using image analysis software (e.g., ImageJ).[23]
- 3. Gene and Protein Expression Analysis:

Quantitative PCR (qPCR): To measure the expression of hypertrophic markers (e.g., ANP, BNP, β -MHC).

Western Blotting: To quantify the protein levels of signaling molecules (e.g., phosphorylated ERK, Akt).

Conclusion

Angiotensin-(1-9) has emerged as a significant cardioprotective peptide within the reninangiotensin system. Its ability to counteract cardiac hypertrophy and fibrosis through the activation of the AT2R makes it a promising therapeutic target for the treatment of heart failure. [9][25] The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of Ang-(1-9) and translate these findings into novel therapies for cardiovascular disease. Future research should continue to explore the downstream signaling pathways of Ang-(1-9) and evaluate its therapeutic potential in various preclinical models of heart disease.

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